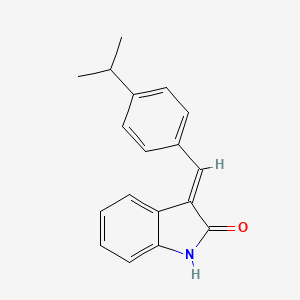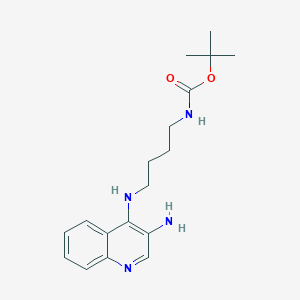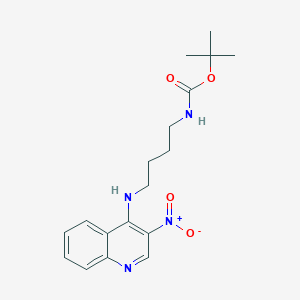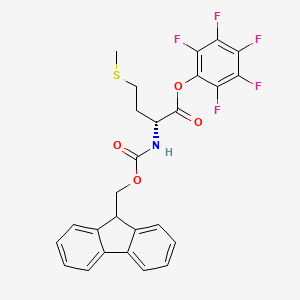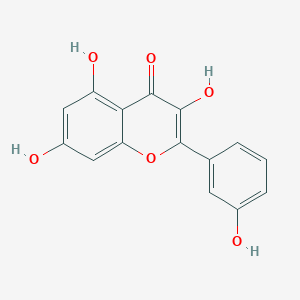
3,3',5,7-Tetrahydroxyflavone
Overview
Description
Luteolin is a common flavonoid found in nature. It has a flavone ring with four hydroxy groups at the positions of 5, 7, 3’, and 4’ . It is found in various plants, fruits, and vegetables such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . Luteolin has several biological activities including antioxidant, anti-inflammatory, antimutagenic, neuroprotective, antithrombotic, cardioprotective, hepatoprotective, antimicrobial, and anticancer activities .
Molecular Structure Analysis
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3’, 4’, 5, and 7 . Its molecular formula is C15H10O6 . The 3D structure of Luteolin can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
Luteolin is sparingly soluble in water, but soluble in alkali . It is also soluble in aqueous alkaline solutions (1.4 mg/ml), ethanol (∼5 mg/ml), dimethyl sulfoxide (7 mg/ml), 1eq. Sodium hydroxide (5 mM), dimethylformamide (∼20 mg/ml), water (1 mg/ml) at 25°C and methanol .
Scientific Research Applications
1. DNA Interaction and Potential Therapeutic Applications
3,3',5,7-Tetrahydroxyflavone, particularly in the form of fisetin, has been shown to interact with DNA structures. Studies have demonstrated its ability to bind to DNA, inducing changes in the fluorescence behavior of flavonoids. This property is significant for examining their DNA binding and the potential implications for treating diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).
2. Pharmacological Interactions
Research has investigated the binding mechanism of tetrahydroxyflavones, such as 3,4',7,8-tetrahydroxyflavone, with human serum albumin. This study provides insights into the pharmacology of these compounds, revealing the nature of their binding and the forces stabilizing these interactions, which is crucial for understanding their medicinal potential (Ji Ma, Li-yun Wang, M. Xie, 2012).
3. Neuroprotection and Alzheimer's Disease
Fisetin, a form of 3,3',5,7-tetrahydroxyflavone, exhibits neuroprotective properties and has been found to inhibit the aggregation of amyloid beta protein, a key factor in the progression of Alzheimer's disease. This suggests its potential as a therapeutic drug for treating Alzheimer's (Akaishi et al., 2008).
Mechanism of Action
Luteolin exhibits numerous biological activities. It displays antioxidant properties by scavenging free radicals and protecting cells from reactive oxygen species-induced damage . It exerts anti-inflammatory activity by suppressing tumor necrosis factor-α, interleukin (IL)-6, IL-1β, and IL-17 . The anticancer activity of Luteolin is associated with the induction of apoptosis and inhibition of cell proliferation, metastasis, and angiogenesis .
Safety and Hazards
properties
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQTIKKAYGHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,7-Tetrahydroxyflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)
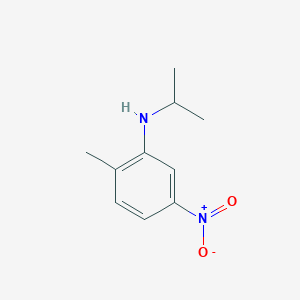

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)
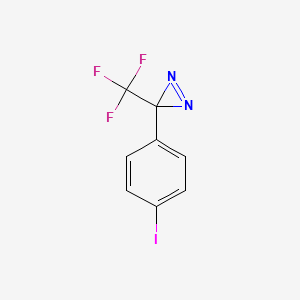
![1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene](/img/structure/B3251601.png)


